molecular formula C13H13NO4S B185324 N-Phthaloyl-DL-methionine CAS No. 5464-44-8

N-Phthaloyl-DL-methionine

Cat. No. B185324
CAS RN: 5464-44-8
M. Wt: 279.31 g/mol
InChI Key: VMTKJVHNTIEOCU-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-methionine (NPDM) is a synthetic amino acid derivative of DL-methionine and is commonly used as a reagent in organic synthesis. It is a white or off-white crystalline solid with a melting point of 145-148°C and an odorless, bitter taste. NPDM is also used as a chelating agent, as a stabilizer in pharmaceuticals, and as a scavenger for free radicals.

Scientific Research Applications

  • Biocatalytic and Chemical Routes to Stereosiomers of Methionine : This research discusses the biotransformations of N-phthaloyl derivatives of methionine using Beauveria bassiana and Beauveria caledonica. These transformations yield (SS) sulfoxides in good yield and diastereomeric excess. Additionally, the hydrogen peroxide-catalyzed oxidation of N-phthaloyl derivatives of methionine produces diastereomeric mixtures, from which different diastereomers can be isolated. The study indicates potential applications in synthesizing specific stereochemical forms of methionine, which could be valuable in pharmaceutical and chemical industries (Holland, Andreana, & Brown, 1999).

  • Physiological and Biochemical Aspects in Broilers : This study examines the effects of L-methionine, DL-methionine, and methionine analogues on broiler chickens. It highlights the influence of methionine sources on various physiological and biochemical parameters, suggesting potential applications of N-phthaloyl-DL-methionine in animal nutrition and its role in improving growth performance and health (Zhang, Saremi, Gilbert, & Wong, 2017).

  • Synthesis of Optically Active Poly(Ester Imide)s : This research demonstrates the use of N-phthaloyl-DL-methionine in synthesizing novel optically active poly(ester imide)s through direct polycondensation reactions. The study underscores the potential of N-phthaloyl-DL-methionine in polymer science for creating materials with specific optical properties (Mallakpour & Kowsari, 2006).

  • Photochemistry of N-phthaloyl Derivatives of Methionine : This paper explores the photocarboxylation and other photochemical reactions of N-phthaloyl derivatives of methionine. The findings have implications in the field of photochemistry and may contribute to the development of new photochemical synthesis methods (Griesbeck, Mauder, Müller, Peters, Peters, & Schnering, 1993).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKJVHNTIEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280197
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloyl-DL-methionine

CAS RN

5464-44-8, 52881-96-6
Record name NSC15852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYL-DL-METHIONINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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